molecular formula C9H16N2O3 B1620264 2-Amino-6-(prop-2-enoylamino)hexanoic acid CAS No. 48065-82-3

2-Amino-6-(prop-2-enoylamino)hexanoic acid

Cat. No.: B1620264
CAS No.: 48065-82-3
M. Wt: 200.23 g/mol
InChI Key: IXKBZVCSFYNRBY-UHFFFAOYSA-N
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Description

2-Amino-6-(prop-2-enoylamino)hexanoic acid is a chemical compound with the molecular formula C9H16N2O3 and a molecular weight of 200.23500 . It is also known by its common name this compound .


Synthesis Analysis

The synthesis of this compound involves several steps. The literature suggests that the compound can be synthesized from precursors such as (2S)-2- { [ (tert-… and N-Boc-L-lysine .


Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The exact mass of the molecule is 200.11600 .


Physical and Chemical Properties Analysis

The compound has a density of 1.132g/cm3 and a boiling point of 453.9ºC at 760 mmHg . The flash point is 228.3ºC . The compound’s LogP value, which represents its lipophilicity, is 0.96200 , and its Polar Surface Area (PSA) is 92.42000 .

Scientific Research Applications

Corrosion Inhibition

  • Schiff's bases derived from lysine, including 2-amino-6-(prop-2-enoylamino)hexanoic acid, have been used as corrosion inhibitors for mild steel in acidic environments. These compounds showed high inhibition efficiency, with one study noting an efficiency of 95.6% at certain concentrations. These inhibitors act as cathodic type inhibitors and adhere to the Langmuir adsorption isotherm model (Gupta et al., 2016).

Chemical Synthesis and Industrial Applications

  • This compound, a lysine derivative, is significant in the synthesis of modified peptides and polyamide synthetic fibers, like nylon. It serves as a linker in various biologically active structures (Markowska et al., 2021).

Fluorescence and Hybridization Studies

  • Novel fluorophores involving this compound have been developed for fluorescence studies in different solvents and for labeling nucleosides and oligodeoxyribonucleotides. These fluorophores enhanced fluorescence signals and hybridization affinity in labeled oligodeoxyribonucleotides (Singh & Singh, 2007).

Photoreaction Studies

  • Photoinduced exchange reactions of cytosine and 5-methylcytosine with derivatives of this compound have been studied. These reactions produce distinct compounds that could have biological implications, particularly in DNA-protein interactions under UV irradiation (Dorwin et al., 1988).

Transdermal Permeation Enhancers

  • Esters and amides of hexanoic acid, including derivatives with a tertiary amino group, have been explored as transdermal permeation enhancers. These compounds showed significant activity in facilitating the transdermal delivery of therapeutic agents (Farsa et al., 2010).

Properties

IUPAC Name

2-amino-6-(prop-2-enoylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-2-8(12)11-6-4-3-5-7(10)9(13)14/h2,7H,1,3-6,10H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXKBZVCSFYNRBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20314797
Record name 2-amino-6-(prop-2-enoylamino)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20314797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

48065-82-3
Record name NSC288650
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288650
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-6-(prop-2-enoylamino)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20314797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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